molecular formula C12H14O4 B1665137 Apiole CAS No. 523-80-8

Apiole

Cat. No. B1665137
CAS RN: 523-80-8
M. Wt: 222.24 g/mol
InChI Key: QQRSPHJOOXUALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apiole, also known as apiol, parsley apiol, or parsley camphor, is a phenylpropene . Its chemical name is 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene . It is found in the essential oils of celery leaf and all parts of parsley .


Synthesis Analysis

Apiole was isolated from the leaves of various plants and vegetables . A study showed that apiole derivatives (AP-02) from Petroselinum crispum could induce G0/G1 phase cell cycle arrest in human COLO 205 cancer cells . Another study indicated that a P450 enzyme involved in nothoapiole biosynthesis could synthesize an intermediate to produce nothoapiole from apiole and dillapiole .


Molecular Structure Analysis

The molecular formula of Apiole is C12H14O4 . Its average mass is 222.237 Da and its mono-isotopic mass is 222.089203 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of Apiole .


Physical And Chemical Properties Analysis

Apiole has a density of 1.2±0.1 g/cm3 . Its boiling point is 294.0±0.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.2±3.0 kJ/mol . The flash point is 117.2±33.3 °C . The index of refraction is 1.531 . The molar refractivity is 59.7±0.3 cm3 .

Scientific Research Applications

Antitumor Effects

Apiole, a compound isolated from various plant species, has been identified for its antitumor properties. Studies have demonstrated its efficacy in inhibiting the growth of human colon cancer cells, COLO 205. In one study, apiole was found to decrease the growth of these cancer cells in a mouse model through the upregulation of cell cycle regulators like p53, p21/Cip1, and p27/Kip1. This upregulation was associated with a decrease in the expression of cyclins D1 and D3, indicating a potential mechanism of action against tumor growth (Wei et al., 2012). Similarly, another study highlighted that the analogue of apiole, SY-1, derived from Antrodia camphorata, showed significant anti-proliferative activity against COLO 205 cells, again emphasizing its potential in cancer therapy (Lien et al., 2011).

Overcoming Multidrug Resistance in Cancer

Apiole has shown promise in reversing multidrug resistance (MDR) in cancer treatment. A study focusing on ovarian cancer cell lines demonstrated that apiole, in combination with chemotherapy drugs like doxorubicin and vincristine, resulted in a synergistic effect. This was attributed to apiole's ability to block the active site of P-glycoprotein (P-gp), a key player in MDR, thus enhancing the efficacy of the chemotherapeutic agents (Lima et al., 2020).

Antioxidant Effects

In a study investigating the effects of Apium graveolens extract, which contains apiole, significant antioxidant effects were observed in the liver of arthritic rats. The extract was shown to reduce liver oxidative stress by decreasing levels of superoxide anion and total peroxide, while increasing the activity of antioxidant enzymes like glutathione peroxidase and superoxide dismutase. This highlights another potential therapeutic application of apiole, particularly in conditions associated with oxidative stress (Sukketsiri et al., 2016).

Safety And Hazards

Apiole is sensitive to fire . It is an irritant and, in high doses, it can cause liver and kidney damage . Cases of death due to attempted abortion using apiole have been reported .

Future Directions

While the detailed mechanism of the apiole-induced anti-proliferative effects in COLO 205 cells requires further investigation, findings clearly indicate that apiole is a candidate compound for the development of clinical anticancer drugs .

properties

IUPAC Name

4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRSPHJOOXUALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Record name apiole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Apiole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041236
Record name 5-Allyl-4,7-dimethoxy-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to yellow or light green liquid; Slight parsley like aroma
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Apiole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

294.00 to 295.00 °C. @ 760.00 mm Hg
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in ether, acetone and glacial acetic acid, Soluble (in ethanol)
Record name Apiole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.124-1.135
Record name Apiole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Apiole

CAS RN

523-80-8
Record name Apiole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apiole (parsley)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apiole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Allyl-4,7-dimethoxy-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-allyl-4,7-dimethoxy-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APIOLE (PARSLEY)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ67504PXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 °C
Record name Apiole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apiole
Reactant of Route 2
Reactant of Route 2
Apiole
Reactant of Route 3
Reactant of Route 3
Apiole
Reactant of Route 4
Reactant of Route 4
Apiole
Reactant of Route 5
Reactant of Route 5
Apiole
Reactant of Route 6
Reactant of Route 6
Apiole

Citations

For This Compound
2,220
Citations
A Tabassum, S Akram, M Mushtaq - A Centum of Valuable Plant Bioactives, 2021 - Elsevier
… been ranked as the top source of apiole. Apiole has been largely extracted from plants via … The intake of apiole affects the hypothalamic-pituitary axis, cures chronic breast lactation, …
Number of citations: 1 www.sciencedirect.com
KH Wu, WJ Lee, TC Cheng, HW Chang… - … and alternative medicine, 2019 - Springer
… cell death was induced by apiole through activation of … apiole-induced anti-proliferative effects in COLO 205 cells requires further investigation, our findings clearly indicate that apiole …
Number of citations: 9 link.springer.com
C Afonso de Lima, IL de Souza Bueno… - Pharmaceuticals, 2020 - mdpi.com
… between apiole and the active site of P-gp, corroborating the inhibitory effect. Moreover, apiole demonstrated druglikeness, according to ADME analysis. In conclusion, apiole possibly …
Number of citations: 11 www.mdpi.com
PL Wei, SH Tu, HM Lien, LC Chen… - Journal of cancer …, 2012 - journals.lww.com
… study found that apiole is a … apiole inhibits the growth of human colon (COLO 205) cancer cells through the arrest of the cell cycle in G0/G1 phase. The in vivo antitumor effects of apiole …
Number of citations: 24 journals.lww.com
T Koeduka, B Watanabe, K Shirahama… - The Plant …, 2023 - Wiley Online Library
… The phenylpropene volatiles dillapiole and apiole impart one … high levels of dillapiole and apiole, whereas a negligible … 2‐hydroxymyristicin to dillapiole and apiole, respectively, via the …
Number of citations: 1 onlinelibrary.wiley.com
AT Shulgin, T SARGENT - Nature, 1967 - nature.com
IT is an interesting fact that most of the known psychotropic phenylisopropylamines (amphetamines) possess ring-substitution patterns identical to those of natural essential oils. (The …
Number of citations: 33 www.nature.com
JR CANNON, EL GHISALBERTI… - JOURNAL OF THE …, 1980 - scienceasia.org
… Dallacker2 has since synthesized dill apiole (6) by an unambiguous route but … apiole (6) was then easily separated from the reaction mixture by chromatography. The synthetic dill apiole …
Number of citations: 7 www.scienceasia.org
W Baker, EHT Jukes… - Journal of the Chemical …, 1934 - pubs.rsc.org
… then be an isomeride of dill apiole and not dill apiole itself, the … Dill apiole has been isolated from dill oil (Ciamician and … As possible intermediates in the synthesis of parsley apiole the …
Number of citations: 30 pubs.rsc.org
W Baker, RI Savage - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… The present paper describes the complete synthesis of parsley apiole (2 : 5-dimethoxy-3 : 4-methylenedioxy1-allylbenzene) (XIII) and a number of its more important derivatives, …
Number of citations: 14 pubs.rsc.org
NS Radulović, PD Blagojević - Facta universitatis-series: Physics …, 2010 - doiserbia.nb.rs
… striking differences between the chemical composition of the analyzed oils and their corresponding extracts were a rather surprising presence of a significant relative amount of apiole in …
Number of citations: 33 doiserbia.nb.rs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.